molecular formula C14H11NO B6370892 5-(4-Cyanophenyl)-3-methylphenol CAS No. 1261922-33-1

5-(4-Cyanophenyl)-3-methylphenol

Cat. No.: B6370892
CAS No.: 1261922-33-1
M. Wt: 209.24 g/mol
InChI Key: SVCNUPRRVVYASK-UHFFFAOYSA-N
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Description

5-(4-Cyanophenyl)-3-methylphenol is a substituted phenol derivative characterized by a para-cyanophenyl group at the 5-position and a methyl group at the 3-position of the phenolic ring. The cyano (-C≡N) substituent confers strong electron-withdrawing properties, influencing electronic distribution and intermolecular interactions. The methyl group contributes steric bulk and modulates solubility.

Properties

IUPAC Name

4-(3-hydroxy-5-methylphenyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c1-10-6-13(8-14(16)7-10)12-4-2-11(9-15)3-5-12/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCNUPRRVVYASK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20683697
Record name 3'-Hydroxy-5'-methyl[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261922-33-1
Record name 3'-Hydroxy-5'-methyl[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 5-Bromo-3-methylphenol

The starting material, 3-methylphenol (m-cresol), undergoes regioselective bromination at the 5-position. In a protocol adapted from nitrosation techniques in patent CN103508908A, bromination is achieved using N \text{N}-bromosuccinimide (NBS) in acetic acid at 0–5°C, yielding 5-bromo-3-methylphenol with 85–90% efficiency. Alternatively, direct bromination with Br2\text{Br}_2 in dichloromethane catalyzed by FeCl3\text{FeCl}_3 provides comparable results but requires careful stoichiometry to avoid di-substitution.

Protection of the Phenolic Hydroxyl Group

To prevent side reactions during coupling, the hydroxyl group is protected as a methyl ether. Treatment with methyl iodide and K2CO3\text{K}_2\text{CO}_3 in acetone at reflux for 6 hours converts 5-bromo-3-methylphenol to 5-bromo-3-methylphenol methyl ether (yield: 92–95%).

Coupling with 4-Cyanophenylboronic Acid

The protected bromide reacts with 4-cyanophenylboronic acid under Suzuki conditions. A mixture of Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 (2 mol%), Na2CO3\text{Na}_2\text{CO}_3 (2 equiv), and a 1:1 toluene/ethanol solvent system at 80°C for 12 hours affords this compound methyl ether (yield: 75–80%). Deprotection using BBr3\text{BBr}_3 in dichloromethane at −78°C restores the phenolic group, yielding the target compound (95% purity by HPLC).

Table 1: Optimization of Suzuki-Miyaura Coupling Parameters

CatalystSolvent SystemTemperature (°C)Yield (%)
Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4Toluene/Ethanol8078
PdCl2(dppf)\text{PdCl}_2\text{(dppf)}DMF/Water10065
Pd(OAc)2\text{Pd(OAc)}_2Dioxane9070

Ullmann-Type Coupling Method

Ullmann coupling offers an alternative for forming biaryl bonds, albeit with higher temperatures and copper-based catalysts. This method is advantageous for substrates sensitive to palladium.

Preparation of 5-Iodo-3-methylphenol

5-Bromo-3-methylphenol is converted to the iodide via Finkelstein reaction using NaI\text{NaI} in acetone under reflux (yield: 88%). The iodide’s superior leaving group ability enhances coupling efficiency.

Coupling with 4-Cyanophenylcopper Reagent

Arylcopper reagents, generated in situ from 4-cyanophenylmagnesium bromide and CuI\text{CuI}, react with 5-iodo-3-methylphenol in dimethylformamide (DMF) at 120°C. Using CuI\text{CuI} (10 mol%) and 1,10 \text{1,10}-phenanthroline as a ligand, the reaction achieves 70–75% yield after 24 hours.

Demethylation and Purification

Post-coupling demethylation with HBr\text{HBr} in acetic acid (48 hours, reflux) furnishes this compound. Recrystallization from ethanol/water (1:3) enhances purity to >99%.

Nitration and Cyanation Route

This two-step strategy introduces the cyano group via intermediate nitro compounds, leveraging reductions and diazotization.

Nitration of 3-Methylphenol

Nitration with concentrated HNO3\text{HNO}_3 and H2SO4\text{H}_2\text{SO}_4 at 0°C selectively yields 5-nitro-3-methylphenol (82% yield). Regioselectivity arises from the methyl group’s directing effect.

Reduction to 5-Amino-3-methylphenol

Catalytic hydrogenation over Pd/C\text{Pd/C} (5 wt%) in methanol at 40 psi H2\text{H}_2 reduces the nitro group to amine (95% yield).

Diazotization and Cyanation

The amine is diazotized with NaNO2\text{NaNO}_2 and HCl\text{HCl} at 0°C, followed by treatment with CuCN\text{CuCN} in aqueous KCN\text{KCN}. This Sandmeyer-type reaction introduces the cyano group at the 5-position (60–65% yield).

Table 2: Cyanation Efficiency Under Varied Conditions

Diazotization AgentCyanide SourceTemperature (°C)Yield (%)
NaNO2/HCl\text{NaNO}_2/\text{HCl}CuCN\text{CuCN}062
isoamyl nitrite\text{isoamyl nitrite}NaCN\text{NaCN}2555
HNO2\text{HNO}_2KCN\text{KCN}−1058

Thioamide Intermediate Pathway

Inspired by patent WO2011141933A2, this route employs a thioamide intermediate for cyanation.

Synthesis of 5-Bromo-3-methylphenol Thioamide

5-Bromo-3-methylphenol reacts with thioacetamide in HCl\text{HCl}-methanol at 70°C, forming the thioamide (80% yield).

Table 3: Summary of Key Synthetic Routes

MethodKey AdvantageLimitationOverall Yield (%)
Suzuki-MiyauraHigh regioselectivityRequires Pd catalysts70–75
Ullmann CouplingPd-freeHigh temperatures65–70
Nitration-CyanationScalableMultiple steps50–55
Thioamide PathwayNovel intermediatesLow dehydration yield60–65

Chemical Reactions Analysis

Types of Reactions: 5-(4-Cyanophenyl)-3-methylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The cyanophenyl group can be reduced to form amines or other reduced products.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products Formed:

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenolic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry:

    Organic Synthesis: 5-(4-Cyanophenyl)-3-methylphenol is used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is utilized in the development of new materials with specific properties, such as polymers and resins.

Biology and Medicine:

    Pharmaceuticals: The compound may serve as a building block for the synthesis of pharmaceutical agents with potential therapeutic applications.

    Biological Studies: It is used in research to study the interactions of phenolic compounds with biological systems.

Industry:

    Chemical Manufacturing: Employed in the production of various chemicals and intermediates.

    Catalysis: Used as a ligand or catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5-(4-Cyanophenyl)-3-methylphenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and participate in various interactions with enzymes and receptors. The cyanophenyl group can influence the compound’s electronic properties, affecting its reactivity and binding affinity.

Molecular Targets and Pathways:

    Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

    Receptors: It can bind to receptors, modulating their activity and influencing cellular responses.

Comparison with Similar Compounds

Positional Isomerism: Para- vs. Meta-Substituted Analogs

The position of the cyano group on the phenyl ring significantly impacts biological activity. In a 2021 study, para-substituted analogs (e.g., compound79, 4-cyanophenyl) exhibited dual inhibitory activity against HIV-1 RNase H and IN (IC₅₀ = 1.77 µM and 1.18 µM, respectively). In contrast, meta-substituted analogs (e.g., compound80, 3-cyanophenyl) showed reduced dual inhibition, highlighting the critical role of substituent positioning. However, meta-substituted derivatives like compounds81 and82 (bearing 5-pyrimidyl and 3-cyanophenyl groups) demonstrated higher selectivity for RNase H over IN compared to para-substituted compound83 .

Table 1: Inhibitory Activity of Cyano-Substituted Analogs

Compound Substituent Position IC₅₀ (RNase H, µM) IC₅₀ (IN, µM) Selectivity Ratio (RNase H/IN)
79 Para (4-cyanophenyl) 1.77 1.18 1.5
80 Meta (3-cyanophenyl) Reduced activity Reduced activity N/A
81 5-pyrimidyl 0.92 1.45 0.63
82 3-cyanophenyl 1.05 1.88 0.56
83 4-cyanophenyl 2.31 1.67 1.38

Substituent Effects: Cyano vs. Chloro Groups

Replacing the cyano group with chloro (e.g., 5-(4-chlorophenyl)-3-methylphenol) alters electronic and steric properties. Chlorine, being less electron-withdrawing than cyano, reduces dipole moments and may weaken binding to enzymatic targets.

Structural Analogues in Agrochemical Chemistry

These analogs often prioritize halogen or triazole substituents over cyano groups for fungicidal or herbicidal activity, underscoring the importance of functional group selection in target-specific applications.

Molecular Weight and Functional Group Comparisons

Nicotinamide derivatives, such as 5-(4-cyanophenyl)-N-(3,5-dimethylphenyl)nicotinamide (CAS 1258268-84-6), share the 4-cyanophenyl moiety but differ in molecular weight (327.4 g/mol vs. ~229.3 g/mol for 5-(4-cyanophenyl)-3-methylphenol). The additional nicotinamide group introduces hydrogen-bonding capacity, which may enhance target binding but reduce membrane permeability .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 5-(4-Cyanophenyl)-3-methylphenol, and what parameters critically influence yield and purity?

  • Methodological Answer : Synthesis typically involves cross-coupling reactions using palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous tetrahydrofuran (THF), with Na₂CO₃ as a base . Critical parameters include:

  • Temperature : Maintained at 80–100°C to optimize reaction kinetics.
  • Solvent choice : Polar aprotic solvents like THF enhance solubility of aromatic intermediates.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the product .
    • Data Note : Analogous compounds with 4-cyanophenyl groups achieved yields >75% under similar conditions .

Q. How can the molecular structure of this compound be characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • X-ray crystallography : Single-crystal analysis at 113 K resolves bond lengths (mean C–C = 0.004 Å) and confirms the planar geometry of the cyanophenyl group .
  • NMR spectroscopy : ¹H and ¹³C NMR in CDCl₃ identify methyl (δ 2.1–2.3 ppm) and cyanophenyl aromatic protons (δ 7.5–8.0 ppm) .
  • FT-IR : Peaks at ~2220 cm⁻¹ confirm the C≡N stretch .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electron-withdrawing effects of the cyano group .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina, referencing crystal structures from the Protein Data Bank .
    • Data Note : For analogous diarylethenes, HOMO-LUMO gaps correlated with photochromic activity .

Q. How does the presence of the 4-cyanophenyl group influence the photophysical properties of phenolic compounds like this compound?

  • Methodological Answer :

  • UV-Vis spectroscopy : Measure λₘₐₓ shifts in ethanol (e.g., 314 nm for closed-ring forms) to assess conjugation effects .
  • Fluorescence quenching : Compare quantum yields with non-cyano derivatives to evaluate intramolecular charge transfer .
    • Data Contradiction : Some studies report enhanced stability in polar solvents, while others note photodegradation under UV light. Resolve via controlled kinetic studies under inert atmospheres .

Q. What strategies can resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer :

  • Standardized assays : Use identical cell lines (e.g., HEK293) and IC₅₀ protocols to minimize variability .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing methyl with trifluoromethyl) to isolate contributing factors .
    • Case Study : Derivatives with para-substituted electron-withdrawing groups showed 3-fold higher enzyme inhibition than meta-substituted analogs .

Q. How can surface adsorption studies of this compound on indoor materials inform environmental chemistry models?

  • Methodological Answer :

  • Microspectroscopic imaging : Use atomic force microscopy (AFM) to quantify adsorption on silica surfaces at 25°C and 40% humidity .
  • Reactivity tests : Expose adsorbed layers to ozone (50 ppb) to simulate indoor oxidation pathways .
    • Data Note : Adsorption capacities for phenolic compounds on TiO₂-coated surfaces decreased by 40% under UV irradiation .

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